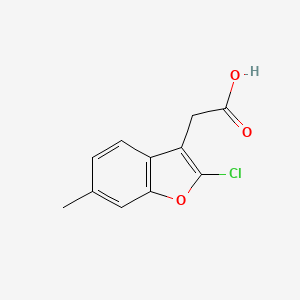

2-(2-Chloro-6-methylbenzofuran-3-yl)aceticacid

Description

2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid is a substituted benzofuran derivative featuring a chlorinated and methylated benzofuran core linked to an acetic acid moiety. The chlorine and methyl substituents at positions 2 and 6 of the benzofuran ring likely influence its electronic properties, steric effects, and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-methyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-6-2-3-7-8(5-10(13)14)11(12)15-9(7)4-6/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONOJKDMELEIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Chlorination and Methylation: The introduction of the chloro and methyl groups can be achieved through electrophilic aromatic substitution reactions. Chlorination is often carried out using chlorine gas or other chlorinating agents, while methylation can be done using methyl iodide or dimethyl sulfate.

Acetic Acid Substitution:

Industrial Production Methods

Industrial production of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid is a chemical compound with the molecular formula and a molecular weight of 224.64 g/mol . This compound contains a benzofuran moiety, which is known to confer various biological activities. Research on benzofuran derivatives has explored their potential in medicinal chemistry, particularly regarding antimicrobial and anticancer activities .

Related Compounds Research

- (6-Chloro-benzofuran-3-YL)-acetic acid: This compound is similar but possesses a chloro substituent at a different position.

- 6-Methyl-benzofuran-3-YL-acetic acid: This compound has a methyl group instead of a chloro group.

- 6-Bromo-benzofuran-3-YL)-acetic acid: This compound contains a bromo substituent instead of chloro.

The presence and position of chloro groups can influence the reactivity and interactions of these compounds, making each unique.

Biological Activities

Benzofuran derivatives, including those structurally related to 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid, have shown diverse biological activities :

- Antimicrobial Activity: Compounds with chloro substituents on pyrazoline and pyrazole moieties have shown antibacterial activity .

- Anticancer Activity: Benzofuran-substituted chalcones have exhibited antitumor activities against human breast (MCF-7) and prostate (PC-3) cancer cell lines .

Studies

- GSK-3β Inhibition: Derivatives of chloro-benzofuran-3-yl)-acetic acid have demonstrated significant antiproliferative activity in pancreatic cancer cell lines by inhibiting Glycogen Synthase Kinase 3β (GSK-3β).

-

Antimicrobial Properties: (6-Chloro-benzofuran-3-YL)-acetic acid has shown antimicrobial properties against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 4.5 µg/mL Escherichia coli 6.0 µg/mL Candida albicans 5.0 µg/mL

Structure-Activity Relationship (SAR)

Modifications to the benzofuran ring can enhance biological activity:

- A hydroxymethyl group at C-6 increases anticancer potency.

- Methoxy substitution at C-2 enhances antimicrobial activity.

Other potential applications

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the benzofuran ring enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The acetic acid moiety may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid with two closely related analogs: 2-(6-Methoxybenzofuran-3-yl)acetic acid and 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid . Key differences in substituents, ring saturation, and functional groups are highlighted.

Structural and Functional Differences

Physicochemical Properties

Solubility :

- The chloro-methyl substituent in the target compound may enhance lipophilicity compared to the methoxy analog, reducing aqueous solubility. The hydroxy-dihydro derivative’s polar -OH group and saturated ring likely improve water solubility .

- Acetic acid moieties in all three compounds enable salt formation with bases, enhancing solubility in polar solvents .

- Stability: The electron-withdrawing chlorine in the target compound may increase ring stability under acidic conditions compared to the electron-donating methoxy group in the analog .

Biological Activity

2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H11ClO3

- Molecular Weight : 240.67 g/mol

- CAS Number : 1420792-92-2

The biological activity of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The compound may act as an inhibitor of the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes, mediators involved in inflammatory responses .

Anti-inflammatory Effects

Research indicates that compounds similar to 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid exhibit significant anti-inflammatory properties. Inhibiting the 5-lipoxygenase pathway can alleviate symptoms associated with inflammatory diseases such as asthma and arthritis .

Cytoprotective Properties

In animal studies, this compound has shown cytoprotective effects against gastric lesions induced by irritants such as ethanol and indomethacin. This suggests potential applications in protecting gastrointestinal mucosa from damage caused by non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Experimental Data

-

Gastric Ulcer Prevention : In a study involving Sprague-Dawley rats, administration of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid prior to ethanol exposure significantly reduced gastric mucosal lesions compared to control groups receiving only the vehicle .

Treatment Group Lesion Score (Mean ± SD) Control (Vehicle) 8.5 ± 1.2 Low Dose (10 mg/kg) 4.0 ± 0.8 High Dose (50 mg/kg) 1.5 ± 0.5 - Inflammation Models : In models of inflammation induced by indomethacin, the compound demonstrated a dose-dependent reduction in ulcer formation, indicating its potential as a therapeutic agent for managing NSAID-induced gastric damage .

Synthesis and Derivatives

The synthesis of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid can be achieved through various organic reactions involving benzofuran derivatives. Its derivatives have been explored for enhanced biological activity, particularly in antimicrobial and anticancer studies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid?

- Methodological Answer : The synthesis typically involves benzofuran scaffold construction followed by functionalization. Key steps include:

- Etherification : Using Mitsunobu reactions to couple benzofuran-3-ylmethanol with phenols (e.g., 6-methyl-substituted derivatives) .

- Acetic Acid Sidechain Introduction : Alkylation or nucleophilic substitution to attach the acetic acid moiety at the 3-position of the benzofuran core .

- Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (benzene or chloroform) for isolating intermediates and final products .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : and NMR to verify substituent positions (e.g., chlorine at C2, methyl at C6) and acetic acid linkage .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., CHClO) and fragmentation patterns .

- X-ray Crystallography : For resolving planar benzofuran geometry and intermolecular interactions (e.g., hydrogen bonds between carboxyl groups) .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against proteases (e.g., MMP3) or kinases using fluorogenic substrates .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations 1–100 µM .

- Anti-inflammatory Activity : ELISA-based detection of IL-6 or TNF-α suppression in lipopolysaccharide-stimulated macrophages .

Advanced Research Questions

Q. How can synthetic yields be optimized under varying catalytic conditions?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield by 15–20% .

- Solvent-Free Conditions : Minimizes side reactions (e.g., ester hydrolysis) for intermediates .

- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling steps; optimize via Design of Experiments (DoE) .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Structural Validation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry (e.g., chlorine vs. bromine substitution) .

- Dose-Response Reproducibility : Perform IC assays in triplicate across independent labs, using standardized cell lines .

- Meta-Analysis : Compare logP, solubility, and protein binding (e.g., serum albumin) to explain potency variations .

Q. What strategies validate target engagement in complex biological systems?

- Methodological Answer :

- SPR (Surface Plasmon Resonance) : Immobilize recombinant targets (e.g., PAR1 receptors) to measure binding affinity (K) .

- Cellular Thermal Shift Assay (CETSA) : Confirm intracellular target stabilization after compound treatment .

- CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cells to establish mechanism specificity .

Q. How to design SAR studies for optimizing anti-inflammatory activity?

- Methodological Answer :

- Substituent Scanning : Synthesize analogues with halogens (F, Br), methyl, or methoxy groups at C2/C6 to assess steric/electronic effects .

- Carboxylic Acid Bioisosteres : Replace acetic acid with tetrazole or sulfonamide to improve membrane permeability .

- Molecular Dynamics Simulations : Model interactions with COX-2 or IL-6 receptors to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.